Pentagamavunon-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

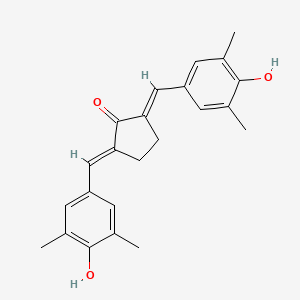

(2E,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O3/c1-13-7-17(8-14(2)21(13)24)11-19-5-6-20(23(19)26)12-18-9-15(3)22(25)16(4)10-18/h7-12,24-25H,5-6H2,1-4H3/b19-11+,20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSKJRMWVIVJCP-AYKLPDECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C=C2CCC(=CC3=CC(=C(C(=C3)C)O)C)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)C)O)C)/CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pentagamavunon-1 (PGV-1): A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentagamavunon-1 (PGV-1), a synthetic analog of curcumin, has emerged as a compound of significant interest in the field of medicinal chemistry and drug development.[1][2][3] Its chemical name is 2,5-bis(4-hydroxy-3,5-dimethylbenzylidene)cyclopentanone.[4] Exhibiting greater stability and, in many cases, more potent biological activity than its parent compound, curcumin, PGV-1 has been the subject of extensive research, particularly for its anti-cancer properties. This technical guide provides an in-depth overview of the synthesis and characterization of PGV-1, offering detailed experimental protocols and data for researchers and professionals in the field.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen.[5] In the case of PGV-1, the reactants are 4-hydroxy-3,5-dimethylbenzaldehyde and cyclopentanone.

Experimental Protocol: Claisen-Schmidt Condensation for PGV-1 Synthesis

This protocol is adapted from the synthesis of the closely related analog, Pentagamavunon-0 (PGV-0).

Materials:

-

4-hydroxy-3,5-dimethylbenzaldehyde

-

Cyclopentanone

-

Hydrochloric acid (HCl)

-

Acetic acid

-

Ethanol

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with hot plate

-

Buchner funnel and vacuum flask

-

Mortar and pestle

-

Oven

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-hydroxy-3,5-dimethylbenzaldehyde (2 molar equivalents) and cyclopentanone (1 molar equivalent).

-

Catalysis: While stirring the mixture at approximately 75°C, add a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Continue stirring the mixture at 75°C for approximately 2 hours, or until a solid product forms.

-

Extraction and Washing:

-

Allow the reaction mixture to cool to room temperature.

-

Extract the crude product with a 1:1 mixture of acetic acid and distilled water.

-

Transfer the solid to a mortar and grind it with a fresh portion of the acetic acid-distilled water mixture.

-

Filter the solid using a Buchner funnel and wash sequentially with ethanol and boiling distilled water.

-

Repeat the extraction and washing steps until the filtrate runs clear.

-

-

Drying: Dry the purified product in an oven at approximately 76 ± 2°C for at least 3 hours.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the crystals and dry them in an oven.

Characterization of this compound

The structural elucidation and confirmation of purity for synthesized PGV-1 are accomplished through various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C23H24O3 |

| Molecular Weight | 348.44 g/mol |

| Appearance | Yellowish crystalline solid |

| Solubility | Limited solubility in aqueous solutions, soluble in organic solvents like DMSO and ethanol. |

Spectroscopic Data

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of PGV-1 reveals key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3371 | O-H (phenolic) stretching |

| ~2900 | C-H (methyl) stretching |

| ~1651 | C=C (alkene) stretching |

| ~1620 | C=O (ketone) stretching |

| 1600-1554 | C=C (aromatic) stretching |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the detailed structure of PGV-1. The following tables present the predicted chemical shifts for PGV-1.

¹H-NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | br s | 2H | Ar-OH |

| ~7.3 | s | 4H | Ar-H |

| ~7.1 | s | 2H | =CH |

| ~3.0 | s | 4H | -CH₂- (cyclopentanone) |

| ~2.2 | s | 12H | Ar-CH₃ |

¹³C-NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (ketone) |

| ~155 | Ar-C-OH |

| ~135 | Ar-C (quaternary) |

| ~134 | =C (alkene) |

| ~131 | Ar-CH |

| ~127 | Ar-C (quaternary) |

| ~26 | -CH₂- (cyclopentanone) |

| ~15 | Ar-CH₃ |

3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of PGV-1.

| Ion | m/z |

| [M-H]⁻ | 347.16 |

Biological Activity and Signaling Pathways

PGV-1 has demonstrated a range of biological activities, with its anti-cancer effects being the most extensively studied. A key mechanism of action is the induction of cell cycle arrest at the G2/M phase, leading to mitotic catastrophe, senescence, and apoptosis.[6][7][8] This is often associated with an increase in intracellular reactive oxygen species (ROS).[7]

Furthermore, PGV-1 has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] The NF-κB pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival. Its dysregulation is frequently observed in various cancers.

The diagram below illustrates the proposed mechanism by which PGV-1 inhibits the canonical NF-κB signaling pathway.

Conclusion

This compound is a synthetically accessible curcumin analog with significant potential in drug discovery. The Claisen-Schmidt condensation provides a straightforward method for its synthesis, and its structure can be unequivocally confirmed through a combination of spectroscopic techniques. The well-documented biological activities of PGV-1, particularly its effects on cell cycle progression and the NF-κB signaling pathway, make it a compelling candidate for further investigation and development as a therapeutic agent. This guide provides the foundational technical information necessary for researchers to undertake further studies on this promising compound.

References

- 1. [PDF] Curcumin Analog this compound (PGV-1) Sensitizes Widr Cells to 5-Fluorouracil through Inhibition of NF-κB Activation | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (PGV-1) inhibits ROS metabolic enzymes and suppresses tumor cell growth by inducing M phase (prometaphase) arrest and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Cytotoxic Evaluation of PGV-1 Derivative, CCA-1.1, as a New Curcumin Analog with Improved-Physicochemical and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C23H24O3 | CID 10760152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperine Increases this compound Anti-cancer Activity on 4T1 Breast Cancer Through Mitotic Catastrophe Mechanism and Senescence with Sharing Targeting on Mitotic Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentagamavunone-1 inhibits aggressive breast cancer cell proliferation through mitotic catastrophe and ROS-mediated activities: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Curcumin Analog this compound (PGV-1) Sensitizes Widr Cells to 5-Fluorouracil through Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Curcumin Analog this compound (PGV-1) Sensitizes Widr Cells to 5-Fluorouracil through Inhibition of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PGV-1: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentagamavunon-1 (PGV-1), a synthetic analog of curcumin, has emerged as a promising therapeutic agent, particularly in the realm of oncology. Exhibiting enhanced stability and biological activity compared to its parent compound, PGV-1 has been the subject of extensive research to elucidate its mechanisms of action and potential clinical applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of PGV-1, with a focus on its effects on key cellular signaling pathways. Detailed experimental protocols for assays commonly used to evaluate its efficacy are also presented to facilitate further research and development.

Chemical Structure and Properties

PGV-1 is chemically known as 2,5-bis(4-hydroxy-3,5-dimethylbenzylidene)cyclopentanone. Its structure features a central cyclopentanone ring flanked by two substituted benzylidene moieties, a modification that contributes to its increased stability over curcumin.

Physicochemical Properties

| Property | Value/Description | Source |

| IUPAC Name | 2,5-bis(4-hydroxy-3,5-dimethylbenzylidene)cyclopentanone | --- |

| Molecular Formula | C25H28O3 | --- |

| Molecular Weight | 376.49 g/mol | Predicted |

| Appearance | Yellowish crystalline solid | --- |

| Melting Point | Not explicitly reported. | --- |

| Boiling Point | Not explicitly reported. | --- |

| Solubility | More soluble in water at various pH levels compared to curcumin. A 100 µM solution of PGV-1 in distilled water, as well as at pH 1.0 and 7.4, showed the presence of insoluble aggregates, while a 50 µM solution appeared clear.[1] | [1] |

| Stability | More stable than curcumin in aqueous solutions.[1] | [1] |

Biological Activity and Mechanism of Action

PGV-1 exhibits potent anti-cancer properties across a range of cancer cell lines. Its primary mechanisms of action involve the induction of cell cycle arrest, apoptosis, and cellular senescence, mediated through the modulation of critical signaling pathways.

Anti-proliferative and Cytotoxic Effects

PGV-1 demonstrates significant growth inhibitory effects on various cancer cells. For instance, it has a GI50 (concentration for 50% of maximal inhibition of cell proliferation) value that is substantially lower than that of curcumin in several cancer cell lines.[2]

Cell Cycle Arrest

A hallmark of PGV-1's activity is its ability to induce cell cycle arrest at the G2/M phase, specifically causing an accumulation of cells in prometaphase.[2] This arrest is a consequence of its impact on key mitotic kinases.

Induction of Apoptosis and Senescence

Beyond cell cycle arrest, PGV-1 can trigger programmed cell death (apoptosis) and cellular senescence in cancer cells. These processes contribute to its overall anti-tumor efficacy.

Modulation of Reactive Oxygen Species (ROS)

PGV-1 has been shown to increase intracellular levels of reactive oxygen species (ROS). This elevation in ROS can contribute to the induction of apoptosis and senescence.

Key Signaling Pathways Modulated by PGV-1

PGV-1 exerts its biological effects by targeting specific components of crucial cellular signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers. PGV-1 has been shown to inhibit the activation of NF-κB.[3] This inhibition is thought to occur through the prevention of the degradation of IκBα, an inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.[4][5]

Regulation of Mitotic Kinases: Aurora A and PLK1

The proper progression through mitosis is tightly regulated by a network of protein kinases, including Aurora A and Polo-like kinase 1 (PLK1). These kinases are crucial for centrosome maturation, spindle assembly, and chromosome segregation. PGV-1 has been found to modulate the activity of these kinases. Specifically, treatment with PGV-1 leads to an increase in the phosphorylation of Aurora A and PLK1.[6][7] This aberrant hyperactivation disrupts the normal mitotic process, leading to the observed prometaphase arrest.

Experimental Protocols

To facilitate the study of PGV-1, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of PGV-1 on cancer cells.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]

-

Compound Treatment: The following day, treat the cells with various concentrations of PGV-1 (and a vehicle control). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

References

- 1. Preparation and Cytotoxic Evaluation of PGV-1 Derivative, CCA-1.1, as a New Curcumin Analog with Improved-Physicochemical and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Curcumin Analog this compound (PGV-1) Sensitizes Widr Cells to 5-Fluorouracil through Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchhub.com [researchhub.com]

Pentagamavunon-1 (PGV-1): A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentagamavunon-1 (PGV-1), a synthetic analog of curcumin, has emerged as a potent anti-cancer agent with significantly greater efficacy and stability than its parent compound.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which PGV-1 exerts its cytotoxic and anti-proliferative effects on cancer cells. It consolidates key findings on its impact on cellular signaling pathways, cell cycle progression, apoptosis, and metastasis, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

PGV-1's anticancer activity is multifaceted, primarily revolving around the induction of oxidative stress, cell cycle arrest, and programmed cell death. Unlike many conventional chemotherapeutics that target DNA replication, PGV-1's distinct mode of action contributes to its high potency and selectivity against cancer cells, with minimal side effects observed in preclinical models.[1][3][4]

Induction of Reactive Oxygen Species (ROS)

A central aspect of PGV-1's mechanism is its ability to rapidly increase intracellular levels of Reactive Oxygen Species (ROS).[5][6] This is achieved through the inhibition of ROS-metabolizing enzymes, including glyoxalase I (GLO1), peroxiredoxin 1 (PRDX1), N-ribosyldihydronicotinamide: quinone reductase 2 (NQO2), and aldo-keto reductase family 1 member c1 (AKR1C1).[5][6] The resulting oxidative stress overwhelms the cancer cell's antioxidant capacity, leading to damage of cellular components and triggering downstream cell death pathways.[7] The pro-oxidant effects of PGV-1 are significantly more rapid than those of curcumin.[3]

Cell Cycle Arrest at M-Phase

PGV-1 consistently induces a potent and irreversible cell cycle arrest at the G2/M phase, specifically in prometaphase.[1][3][8] This effect has been observed across a wide range of cancer cell lines, including leukemia, breast, cervical, uterine, pancreatic, and liver cancer.[1][4] The mitotic arrest is characterized by chromosomal condensation and the breakdown of the nuclear envelope.[9] Mechanistically, PGV-1 is believed to interfere with mitotic regulatory proteins.[4] In some breast cancer cells, PGV-1 treatment leads to increased phosphorylation of Aurora A kinase, PLK1, and cyclin B1, key regulators of mitosis.[7][10] This disruption of the cell cycle machinery can lead to a phenomenon known as mitotic catastrophe, a mode of cell death resulting from aberrant mitosis.[7][11]

Induction of Apoptosis and Senescence

Following cell cycle arrest and the accumulation of ROS, PGV-1 effectively induces both apoptosis (programmed cell death) and cellular senescence (irreversible growth arrest).[1][7]

-

Apoptosis: PGV-1 has been shown to induce apoptosis through the intrinsic pathway. It elevates the expression of pro-apoptotic proteins like PUMA and BAX, leading to the activation of effector caspases, such as caspase-3 and caspase-7.[12][13] Activated caspases then cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[12][14]

-

Senescence: In addition to apoptosis, PGV-1 is a potent inducer of cellular senescence, often occurring in cells arrested with a 4N DNA content.[1] Senescent cells are characterized by the expression of senescence-associated β-galactosidase (SA-β-gal).[5] The induction of senescence by PGV-1 is more rapid and efficient compared to curcumin.[1] This permanent cessation of growth provides an additional layer to its anti-tumor activity.[11]

Anti-Metastatic Effects

PGV-1 also demonstrates potential as an anti-metastatic agent.[5][6] It significantly decreases the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.[5][15] While some studies suggest its effect on cell migration might be less potent than curcumin's, the marked reduction in MMP-9 and MMP-2 expression highlights its ability to inhibit the metastatic cascade.[5][15]

Quantitative Data

The cytotoxic potency of PGV-1 has been quantified across various cancer cell lines, consistently demonstrating superior activity compared to curcumin.

Table 1: Comparative IC50 Values of PGV-1 and Curcumin

| Cell Line | Cancer Type | PGV-1 IC50 (µM) | Curcumin IC50 (µM) | Incubation Time | Citation(s) |

| K562 | Chronic Myelogenous Leukemia | 0.46 | 30 | 4 days | [1] |

| 4T1 | Metastatic Breast Cancer | 4 | 50 | 24 h | [5][6] |

| 4T1 | Metastatic Breast Cancer | 9 | - | 24 h | [11] |

| 4T1 | Triple-Negative Breast Cancer | 4.88 | 37.62 | 24 h | [15] |

| T47D | Luminal A Breast Cancer | 3.16 | 23.15 | 24 h | [15] |

| T47D | Luminal A Breast Cancer | 2 | 20 | 24 h | [16] |

| WiDr | Colon Cancer | 18 | 26 | 24 h | [17] |

Table 2: Effects of PGV-1 on Cell Cycle Distribution and Senescence in K562 Cells

| Treatment (24h) | % Cells in G2/M Phase | % Mitotic Cells | % Senescent Cells |

| Control | ~15% | <5% | <10% |

| PGV-1 (0.8 µM) | >80% | ~40% | >50% |

| Curcumin (50 µM) | ~20% | ~10% | ~30% |

| Data synthesized from Lestari et al., 2019.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of PGV-1.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.[19]

-

Protocol:

-

Cell Plating: Seed cancer cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate overnight to allow for attachment.[5]

-

Treatment: Treat cells with various concentrations of PGV-1 (and/or curcumin as a control) and incubate for a specified period (e.g., 24, 48, or 72 hours).[5][16]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18]

-

Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO) to dissolve the formazan crystals.[16]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-595 nm.[16][20]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using linear regression analysis.[5]

-

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1, S, and G2/M phases.[21]

-

Protocol:

-

Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with PGV-1 for the desired time.

-

Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software is used to quantify the percentage of cells in each phase of the cell cycle.[22][23]

-

Western Blotting for Protein Expression Analysis

This method is used to detect and quantify specific proteins in a cell lysate.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.

-

Protocol:

-

Protein Extraction: Treat cells with PGV-1, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., PARP, Caspase-3, MMP-9, Cyclin B1).[12][14]

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[24]

-

Conclusion

This compound demonstrates a robust and multi-pronged mechanism of action against a variety of cancer cells. Its ability to induce ROS production, trigger a specific and potent mitotic arrest, and subsequently drive cells into apoptosis and senescence makes it a highly promising candidate for cancer therapy.[1][3][5] In vivo studies have confirmed its anti-tumor activity with minimal side effects, highlighting its potential for further preclinical and clinical development.[1][7][10] The detailed mechanisms and protocols provided in this guide serve as a comprehensive resource for researchers dedicated to advancing novel cancer treatments.

References

- 1. This compound (PGV-1) inhibits ROS metabolic enzymes and suppresses tumor cell growth by inducing M phase (prometaphase) arrest and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Metastatic Effects of Curcumin Analogues in a Mouse Breast Cancer Model [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. Anti-proliferative and Anti-metastatic Potential of Curcumin Analogue, this compound (PGV-1), Toward Highly Metastatic Breast Cancer Cells in Correlation with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-proliferative and Anti-metastatic Potential of Curcumin Analogue, this compound (PGV-1), Toward Highly Metastatic Breast Cancer Cells in Correlation with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentagamavunone-1 inhibits aggressive breast cancer cell proliferation through mitotic catastrophe and ROS-mediated activities: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Curcumin Analogs PGV-1 and CCA-1.1 Induce Cell Cycle Arrest in Human Hepatocellular Carcinoma Cells with Overexpressed MYCN | Moordiani | The Indonesian Biomedical Journal [inabj.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Piperine Increases this compound Anti-cancer Activity on 4T1 Breast Cancer Through Mitotic Catastrophe Mechanism and Senescence with Sharing Targeting on Mitotic Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. inabj.org [inabj.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Curcumin Analog this compound (PGV-1) Sensitizes Widr Cells to 5-Fluorouracil through Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. researchgate.net [researchgate.net]

- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Pentagamavunon-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentagamavunon-1 (PGV-1), a synthetic analog of curcumin, has emerged as a promising therapeutic agent with a range of biological activities. Possessing enhanced stability and potency compared to its parent compound, PGV-1 has been the subject of extensive research, particularly in the field of oncology. This technical guide provides a comprehensive overview of the biological activities of PGV-1, with a focus on its anticancer effects, underlying mechanisms of action, and relevant experimental protocols. All quantitative data is presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Anticancer Activity

PGV-1 exhibits potent cytotoxic and anti-proliferative effects across a broad spectrum of cancer cell lines. Its efficacy has been demonstrated in cancers of the breast, colon, liver, and in leukemia.

Cytotoxicity

The cytotoxic potential of PGV-1 has been quantified in numerous studies, with IC50 values consistently demonstrating its superiority over curcumin. A summary of reported IC50 values for PGV-1 in various cancer cell lines is presented in Table 1.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Citation |

| K562 | Chronic Myelogenous Leukemia | < 0.8 µM | 96 | [1][2] |

| 4T1 | Triple-Negative Breast Cancer | 4 µM | 24 | [3][4] |

| 4T1 | Triple-Negative Breast Cancer | 9 µM | 24 | [5] |

| T47D | Luminal A Breast Cancer | 2 µM | Not Specified | [4] |

| WiDr | Colon Cancer | 18 µM | 24 | [6] |

| U-87 MG | Glioblastoma | 0.28 - 0.95 µM | 96 | [1] |

| MCF-7 | Breast Adenocarcinoma | 0.28 - 0.95 µM | 96 | [1] |

| HeLa | Cervical Cancer | 0.28 - 0.95 µM | 96 | [1] |

| AN3CA | Uterine Cancer | 0.28 - 0.95 µM | 96 | [1] |

| MIA PaCa-2 | Pancreatic Cancer | 0.28 - 0.95 µM | 96 | [1] |

| PANC-1 | Pancreatic Cancer | 0.28 - 0.95 µM | 96 | [1] |

In Vivo Antitumor Efficacy

The antitumor activity of PGV-1 has been validated in preclinical animal models. In a xenograft mouse model using K562 leukemia cells, oral administration of PGV-1 markedly suppressed tumor formation with minimal side effects.[1][2] Similarly, in a 4T1 breast cancer cell-derived xenograft model, PGV-1 treatment inhibited tumor growth.[7][8]

Mechanisms of Anticancer Action

The anticancer effects of PGV-1 are attributed to its multifaceted mechanisms of action, which include the induction of mitotic arrest, modulation of reactive oxygen species (ROS) metabolism, and inhibition of key signaling pathways.

Induction of Mitotic Arrest and Senescence

A primary mechanism of PGV-1's anticancer activity is the induction of cell cycle arrest at the G2/M phase, specifically in prometaphase.[1][9] This mitotic arrest leads to a phenomenon known as mitotic catastrophe, a form of cell death that occurs during mitosis.[5] Following mitotic arrest, cancer cells treated with PGV-1 often enter a state of cellular senescence, a permanent form of cell cycle arrest.[1][9] This process is characterized by the expression of senescence-associated β-galactosidase (SA-β-gal).[9][10]

The workflow for assessing PGV-1-induced mitotic arrest and senescence is depicted below.

Caption: Experimental workflow for analyzing PGV-1's effects on the cell cycle.

PGV-1's impact on mitotic progression is linked to its modulation of key mitotic kinases, including Aurora A, Polo-like kinase 1 (PLK1), and cyclin B1.[7][9] PGV-1 has been shown to induce the phosphorylation of these kinases, leading to aberrant mitotic events.[7]

The signaling pathway leading to mitotic arrest by PGV-1 is illustrated in the following diagram.

Caption: Signaling cascade of PGV-1-induced mitotic arrest.

Modulation of Reactive Oxygen Species (ROS) Metabolism

PGV-1 has been shown to increase intracellular ROS levels in cancer cells.[3] This is achieved through the inhibition of ROS-metabolic enzymes, including glyoxalase I (GLO1), peroxiredoxin 1 (PRDX1), NAD(P)H quinone dehydrogenase 2 (NQO2), and aldo-keto reductase family 1 member C1 (AKR1C1).[3] The resulting oxidative stress contributes to the cytotoxic effects of PGV-1.

The mechanism of PGV-1-induced ROS accumulation is outlined below.

Caption: PGV-1's mechanism of increasing intracellular ROS.

Inhibition of the NF-κB Signaling Pathway

PGV-1 has been demonstrated to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] This pathway is constitutively active in many cancers and plays a crucial role in promoting cell proliferation, survival, and inflammation. PGV-1's inhibition of NF-κB activation leads to the downregulation of its target genes, such as cyclooxygenase-2 (COX-2) and cyclin D1, thereby contributing to its anticancer effects.[6]

The inhibitory effect of PGV-1 on the NF-κB pathway is depicted in the following diagram.

Caption: PGV-1's inhibitory action on the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the biological activity of PGV-1.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of PGV-1 on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., 4T1, WiDr) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[3]

-

Treatment: Treat the cells with various concentrations of PGV-1 (and controls, such as curcumin and vehicle) for 24 to 96 hours.[3][6]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3.5-4 hours at 37°C.[11][12]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[12][15]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using linear regression analysis.[3]

Cell Cycle Analysis

This protocol is used to assess the effect of PGV-1 on cell cycle progression.

-

Cell Treatment: Seed cells in a 6-well plate and treat with PGV-1 at the desired concentration for 24-48 hours.[6]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[16]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.[17]

-

Data Analysis: Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software.[6]

Senescence-Associated β-Galactosidase (SA-β-gal) Assay

This protocol is used to detect cellular senescence induced by PGV-1.

-

Cell Treatment: Treat cells with PGV-1 for the desired duration.

-

Fixation: Wash the cells with PBS and fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 3-5 minutes at room temperature.[18]

-

Staining: Wash the cells with PBS and incubate at 37°C (without CO2) overnight in a staining solution containing X-gal (1 mg/mL), potassium ferrocyanide (5 mM), potassium ferricyanide (5 mM), and MgCl2 (2 mM) in a citric acid/sodium phosphate buffer at pH 6.0.[18][19]

-

Microscopy: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.[19]

-

Quantification: Count the number of blue-stained (senescent) cells and express it as a percentage of the total number of cells.[9]

In Vivo Xenograft Mouse Model

This protocol is used to evaluate the in vivo antitumor activity of PGV-1.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 2.5 x 10^6 K562 cells) into the flanks of immunodeficient mice (e.g., nude mice).[1][2]

-

Treatment: Once tumors are established, administer PGV-1 (e.g., 20 mg/kg body weight) orally or via intraperitoneal injection, typically every two days.[1][2][8] A control group receiving the vehicle (e.g., corn oil or PBS) should be included.[1][2]

-

Tumor Measurement: Measure the tumor size with calipers every two days and calculate the tumor volume.[2]

-

Endpoint Analysis: At the end of the experiment, sacrifice the mice, excise the tumors, and measure their weight.[2] Blood tests can also be performed to assess for any side effects.[1]

Antioxidant and Other Activities

While the primary focus of research on PGV-1 has been its anticancer properties, related compounds like Pentagamavunon-0 (PGV-0) have demonstrated hepatoprotective and antioxidant activities. PGV-0 has been shown to protect liver cells from CCl4-induced damage in rats, an effect attributed to its ability to prevent the depletion of glutathione (GSH) and scavenge free radicals. This suggests that PGV-1 may also possess antioxidant properties, a promising area for future investigation.

Conclusion

This compound is a potent curcumin analog with significant anticancer activity demonstrated both in vitro and in vivo. Its mechanisms of action are multifaceted, involving the induction of mitotic arrest and senescence, modulation of ROS metabolism, and inhibition of the pro-survival NF-κB signaling pathway. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this promising compound. Future research should continue to explore its efficacy in a wider range of cancer models, delve deeper into its molecular targets, and investigate its potential in combination therapies.

References

- 1. This compound (PGV-1) inhibits ROS metabolic enzymes and suppresses tumor cell growth by inducing M phase (prometaphase) arrest and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Piperine Increases this compound Anti-cancer Activity on 4T1 Breast Cancer Through Mitotic Catastrophe Mechanism and Senescence with Sharing Targeting on Mitotic Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curcumin Analog this compound (PGV-1) Sensitizes Widr Cells to 5-Fluorouracil through Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentagamavunone-1 inhibits aggressive breast cancer cell proliferation through mitotic catastrophe and ROS-mediated activities: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pentagamavunone-1 inhibits aggressive breast cancer cell proliferation through mitotic catastrophe and ROS-mediated activities: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. texaschildrens.org [texaschildrens.org]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. buckinstitute.org [buckinstitute.org]

- 19. telomer.com.tr [telomer.com.tr]

Pentagamavunon-1: A Potent Curcumin Analog for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pentagamavunon-1 (PGV-1), a synthetic analog of curcumin, has emerged as a promising candidate in cancer therapy, demonstrating significantly higher potency and improved pharmacological properties compared to its parent compound. This technical guide provides a comprehensive overview of PGV-1, detailing its synthesis, mechanism of action, and preclinical efficacy. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular pathways to facilitate further investigation and development of this potent anticancer agent.

Introduction

Curcumin, the active component of turmeric, has long been recognized for its pleiotropic pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. However, its clinical utility is hampered by poor bioavailability, rapid metabolism, and low aqueous solubility. To overcome these limitations, synthetic analogs have been developed, among which this compound (PGV-1), or 2,5-bis(4-hydroxy-3,5-dimethylbenzylidene)cyclopentanone, has shown exceptional promise.[1][2][3]

PGV-1 exhibits cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines at concentrations significantly lower than curcumin.[4] Its primary mechanisms of action include the induction of cell cycle arrest at the prometaphase stage of mitosis, leading to mitotic catastrophe, apoptosis, and cellular senescence.[2][5] These effects are mediated through the modulation of key signaling pathways, including the inhibition of ROS metabolic enzymes and the NF-κB signaling cascade.[2][6] This guide synthesizes the current knowledge on PGV-1, presenting it in a structured and accessible format for the scientific community.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction between 4-hydroxy-3,5-dimethylbenzaldehyde and cyclopentanone, typically catalyzed by an acid. While a detailed, step-by-step protocol for PGV-1 is not explicitly available in the reviewed literature, the synthesis of its close analog, Pentagamavunon-0 (PGV-0), from vanillin (4-hydroxy-3-methoxybenzaldehyde) and cyclopentanone provides a strong procedural basis.[7][8]

General Reaction Scheme:

Figure 1: Synthesis of this compound. A representative scheme for the acid-catalyzed condensation reaction.

Quantitative Data: In Vitro Cytotoxicity

PGV-1 has demonstrated potent cytotoxic effects across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values reported in various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |

| 4T1 | Triple-Negative Breast Cancer | 4 | 24 | MTT | [6] |

| 4T1 | Triple-Negative Breast Cancer | 9 | 24 | MTT | |

| T47D | Luminal A Breast Cancer | 2 | 24 | MTT | [6] |

| MCF-7 | Luminal A Breast Cancer | < 10 | Not Specified | MTT | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.9 ± 0.46 | 96 | MTT | [4] |

| HCC1954 | HER2+ Breast Cancer | 0.4 ± 0.12 | 96 | MTT | [4] |

| WiDr | Colon Cancer | > Curcumin & 5-FU | 24, 48 | MTT | [6] |

| HLF | Hepatocellular Carcinoma | 1 | Not Specified | MTT | [9] |

| HuH-6 | Hepatocellular Carcinoma | 2 | Not Specified | MTT | [9] |

| JHH4 | Hepatocellular Carcinoma | Not Specified | Not Specified | MTT | [5] |

| K562 | Leukemia | 60x lower than Curcumin | 96 | Trypan Blue | [2][3] |

| HeLa | Cervical Cancer | Lower than Curcumin | Not Specified | Not Specified | [3] |

| U-87 MG | Glioblastoma | Lower than Curcumin | Not Specified | Not Specified | [3] |

| AN3CA | Uterine Cancer | Lower than Curcumin | Not Specified | Not Specified | [3] |

| Mia PaCa-2 | Pancreatic Cancer | Lower than Curcumin | Not Specified | Not Specified | [3] |

| PANC-1 | Pancreatic Cancer | Lower than Curcumin | Not Specified | Not Specified | [3] |

Table 2: Comparative GI50 Values of PGV-1 and Curcumin

| Cell Line | PGV-1 GI50 (µM) | Curcumin GI50 (µM) | Reference |

| K562 | ~0.8 | ~50 | [2][3] |

Mechanisms of Action

PGV-1 exerts its anticancer effects through a multi-pronged approach, primarily targeting cell cycle progression, inducing programmed cell death, and modulating cellular stress responses.

Mitotic Arrest at Prometaphase

A hallmark of PGV-1's mechanism is its ability to induce a robust cell cycle arrest at the G2/M phase, specifically in prometaphase.[2][5] This arrest is characterized by aberrant chromosomal condensation and the absence of a nuclear envelope, ultimately leading to mitotic catastrophe.[4][5]

The molecular cascade leading to this mitotic arrest involves the dysregulation of key mitotic kinases. PGV-1 treatment leads to the hyperphosphorylation of Aurora A kinase, Polo-like kinase 1 (PLK1), and Cyclin B1.[1][10] The sustained activation of the Cyclin B1/CDK1 complex is crucial for maintaining the mitotic state, and its dysregulation by PGV-1 prevents cells from progressing through mitosis.[1]

Figure 2: PGV-1 Induced Mitotic Arrest. PGV-1 disrupts the normal mitotic cascade by inducing hyperphosphorylation of key kinases.

Induction of Apoptosis and Senescence

Following mitotic arrest, PGV-1 triggers cellular apoptosis and senescence.[2][5] Apoptosis, or programmed cell death, is evidenced by an increase in the sub-G1 cell population in flow cytometry analysis and the cleavage of Poly (ADP-ribose) polymerase (PARP).[5][7] Senescence, a state of irreversible growth arrest, is identified by increased activity of senescence-associated β-galactosidase (SA-β-gal).[2][5]

Table 3: Effect of PGV-1 on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment | % Sub-G1 (Apoptosis) | % G2/M Arrest | Reference |

| MCF-7 | Doxorubicin (175 nM) + PGV-1 (0.6 µM) | Increased | - | [6] |

| T47D & MCF-7 | PGV-1 + Tamoxifen/4-OHT | Increased | - | [7] |

| JHH4 | PGV-1 | Increased | Increased | [5] |

| K562 | PGV-1 (0.8 µM) for 48h | 40.1 ± 2.9 | - | [3] |

| K562 | PGV-1 (0.8 µM) for 72h | 64.3 ± 1.5 | - | [3] |

Inhibition of ROS Metabolic Enzymes

PGV-1 increases intracellular levels of reactive oxygen species (ROS) by inhibiting several ROS-metabolizing enzymes, including NAD(P)H:quinone oxidoreductase 1 and 2 (NQO1, NQO2), glyoxalase 1 (GLO1), aldo-keto reductase family 1 member C1 (AKR1C1), and glutathione S-transferase P1 (GSTP1).[2][11] This elevation in ROS contributes to the induction of apoptosis and senescence.[2]

Figure 3: PGV-1 Inhibition of ROS Metabolic Enzymes. PGV-1 blocks multiple enzymes leading to an increase in cellular ROS.

Inhibition of NF-κB Signaling

PGV-1 has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, PGV-1 can sensitize cancer cells to other chemotherapeutic agents, such as 5-fluorouracil (5-FU).[6] The precise mechanism of NF-κB inhibition by PGV-1, whether through preventing IκBα degradation or blocking p65 nuclear translocation, requires further elucidation.

Figure 4: Potential Sites of NF-κB Pathway Inhibition by PGV-1. PGV-1 likely interferes with key steps in the activation of NF-κB.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on PGV-1.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of PGV-1 on cancer cells.

Protocol:

-

Seed cancer cells (e.g., 4x10³ cells/well for WiDr cells) in a 96-well plate and incubate for 24-48 hours.[6]

-

Treat the cells with various concentrations of PGV-1 (and/or other compounds) and incubate for the desired period (e.g., 24, 48, 72, or 96 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of PGV-1 on cell cycle distribution.

Protocol:

-

Seed cells and treat with PGV-1 for the desired time (e.g., 24 hours).

-

Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.

-

Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL).

-

Incubate in the dark at 37°C for 10-30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Deconvolute the resulting DNA histograms using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase (Sub-G1, G0/G1, S, and G2/M).

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

Objective: To detect cellular senescence induced by PGV-1.

Protocol:

-

Seed cells in a culture dish and treat with PGV-1 for the desired duration.

-

Wash the cells with PBS and fix with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Incubate the cells overnight at 37°C (in a non-CO2 incubator) with a freshly prepared staining solution containing X-gal (1 mg/mL), potassium ferrocyanide (5 mM), potassium ferricyanide (5 mM), MgCl2 (2 mM) in a citrate/phosphate buffer at pH 6.0.

-

Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

-

Quantify the percentage of blue-stained cells relative to the total number of cells.

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation status of specific proteins following PGV-1 treatment.

Protocol:

-

Lyse PGV-1 treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with primary antibodies against the proteins of interest (see Table 4) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as β-actin or γ-tubulin, to normalize protein expression levels.

Table 4: Primary Antibodies for Western Blotting

| Target Protein | Host Species | Dilution | Source (Example) |

| Phospho-Aurora A (Thr288) | Rabbit | 1:1000 | Cell Signaling Technology |

| Aurora A | Rabbit | 1:1000 | Cell Signaling Technology |

| Phospho-PLK1 (Thr210) | Rabbit | 1:500 | Cell Signaling Technology |

| PLK1 | Rabbit/Mouse | 1:1000 | Cell Signaling Technology/Upstate |

| Phospho-Cyclin B1 (Ser133) | Rabbit | 1:1000 | Cell Signaling Technology |

| Cyclin B1 | Rabbit | 1:1000 | Cell Signaling Technology |

| Cleaved PARP | Rabbit | Not Specified | Not Specified |

| β-actin | Mouse | 1:5000 | Sigma-Aldrich |

| γ-tubulin | Mouse | 1:5000 | Sigma-Aldrich |

In Vivo Efficacy

Preclinical studies using xenograft mouse models have demonstrated the in vivo antitumor activity of PGV-1. Oral administration of PGV-1 has been shown to significantly suppress tumor growth with minimal side effects.[2][4] In a K562 leukemia xenograft model, PGV-1 markedly inhibited tumor formation when administered orally, whereas curcumin showed little effect via the same route.[2][3] Similarly, in a breast cancer cell-derived xenograft model, oral PGV-1 administration suppressed tumor growth.[4]

Conclusion

This compound stands out as a highly potent curcumin analog with significant potential for cancer therapy. Its multifaceted mechanism of action, targeting key cellular processes like mitosis, apoptosis, and cellular stress responses, makes it an attractive candidate for further development. The superior in vitro and in vivo efficacy of PGV-1 compared to curcumin, coupled with its favorable preclinical safety profile, warrants continued investigation into its clinical utility, both as a monotherapy and in combination with existing cancer treatments. This technical guide provides a foundational resource to aid researchers in advancing the study of this promising anticancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. doaj.org [doaj.org]

- 6. Prolyl hydroxylase-1 negatively regulates IκB kinase-β, giving insight into hypoxia-induced NFκB activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2E,5E)-2,5-Bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. origene.com [origene.com]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. Pentagamavunone-1 inhibits aggressive breast cancer cell proliferation through mitotic catastrophe and ROS-mediated activities: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Early Studies and Preclinical Data of Pentagamavunon-1 (PGV-1)

This compound (PGV-1), a synthetic analogue of curcumin, has emerged as a promising chemotherapeutic agent.[1][2][3] Early preclinical studies have demonstrated its potent anti-cancer activities across a range of cancer cell lines and in vivo models, often exhibiting greater efficacy and more rapid action than its parent compound, curcumin.[1][2] This technical guide provides a comprehensive overview of the foundational preclinical data on PGV-1, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used in its initial evaluation.

Mechanism of Action

PGV-1 exerts its anti-neoplastic effects through a multi-faceted mechanism primarily centered on the induction of cell cycle arrest, generation of reactive oxygen species (ROS), and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Induction of M-Phase (Prometaphase) Arrest and Mitotic Catastrophe

A hallmark of PGV-1's activity is its ability to induce a specific cell cycle arrest at the prometaphase stage of mitosis.[1][4] This disruption of mitotic progression leads to mitotic catastrophe, a form of cell death that occurs during mitosis, in several cancer cell lines.[5] In breast cancer cells, PGV-1 has been shown to induce the phosphorylation of key mitotic kinases, including Aurora A and Polo-like kinase 1 (PLK1), as well as Cyclin B1, which are critical regulators of mitotic entry and progression.[3][6]

ROS Generation and Inhibition of ROS Metabolic Enzymes

PGV-1 rapidly increases intracellular ROS levels, often within two hours of treatment.[1] This is achieved by inhibiting ROS-metabolic enzymes, such as glutathione S-transferase P1 (GST-P1), where PGV-1 competes with glutathione (GSH) for binding.[1] The resulting oxidative stress contributes to cell cycle arrest, senescence, and ultimately, apoptosis.[1][3]

Inhibition of the NF-κB Signaling Pathway

In colon cancer cells, PGV-1 has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[2] This inhibition suppresses the expression of downstream targets like Cyclin D1 and COX-2.[2] This action is particularly relevant in the context of combination therapy, where PGV-1 can sensitize cancer cells to other agents like 5-Fluorouracil (5-FU).[2]

In Vitro Efficacy

PGV-1 has demonstrated potent cytotoxic and anti-proliferative activity against a diverse panel of human cancer cell lines.

Table 1: Comparative Cytotoxicity of PGV-1

| Cell Line | Cancer Type | PGV-1 IC₅₀ (µM) | Curcumin IC₅₀ (µM) | 5-FU IC₅₀ (µM) | Reference |

| K562 | Leukemia | 0.45 | >50 | - | [1][7] |

| WiDr | Colon | 10 | 26 | 720 (24h), 10 (48h) | [2][8] |

| T47D | Breast | 7-8 | - | - | [7][8] |

| MCF-7 | Breast | 6 | - | - | [7][9] |

| 4T1 | Breast | 9 | - | - | [5] |

| HCC1954 | Breast | 3 | - | - | [7] |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Table 2: Growth Inhibitory (GI₅₀) Concentration

| Cell Line | Cancer Type | PGV-1 GI₅₀ | Curcumin GI₅₀ | Fold Difference | Reference |

| K562 | Leukemia | ~0.8 µM | ~50 µM | ~60x lower | [1] |

GI₅₀ is the concentration that causes 50% inhibition of cell growth.

In Vivo Efficacy

Preclinical evaluation in xenograft mouse models has confirmed the anti-tumor activity of PGV-1.

Xenograft Models

In a study using K562 leukemia cells transplanted subcutaneously into mice, oral administration of PGV-1 significantly suppressed tumor formation and growth.[1][4] In contrast, curcumin administered orally showed minimal effect.[4] Similar tumor growth suppression was observed in xenograft models using MDA-MB-231 and HCC1954 breast cancer cells.[3][6] Importantly, these anti-tumor effects were achieved with no observable side effects or toxicity in the animals.[1][4][6]

Table 3: In Vivo Anti-Tumor Activity

| Cancer Model | Treatment | Administration Route | Outcome | Reference |

| K562 Xenograft | PGV-1 (25 mg/kg BW) | Oral (p.o.) | Marked suppression of tumor growth | [1] |

| K562 Xenograft | Curcumin (20 mg/kg BW) | Oral (p.o.) | No significant tumor inhibition | [1] |

| MDA-MB-231 & HCC1954 Xenografts | PGV-1 | Oral (p.o.) | Suppressed tumor growth | [3][6] |

Experimental Protocols

Cell Culture and Cytotoxicity Assays

-

Cell Lines: K562 (leukemia), WiDr (colon), T47D, MCF-7, 4T1, MDA-MB-231, HCC1954 (breast), and NIH-3T3 (non-cancerous fibroblast) cells were used.[1][3][5][7][8][9]

-

Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cytotoxicity Assay (MTT): Cells were seeded in 96-well plates and treated with various concentrations of PGV-1, curcumin, or 5-FU for specified durations (e.g., 24 or 48 hours).[2] Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

-

Growth Inhibition Assay (Trypan Blue Exclusion): K562 cells (1 × 10⁵ cells/mL) were cultured with PGV-1 or curcumin for up to 5 days.[1] Viable and dead cells were counted daily using the trypan blue exclusion method.[1]

Cell Cycle Analysis

-

Method: Cells treated with PGV-1 and/or 5-FU were harvested, fixed (e.g., with 70% ethanol), and stained with propidium iodide (PI).

-

Analysis: DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[2]

In Vivo Xenograft Study

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.

-

Tumor Implantation: 2.5 × 10⁶ K562 cells were injected subcutaneously into the flanks of the mice.[1]

-

Treatment: Mice were treated every 2 days with PGV-1 (e.g., 25 mg/kg body weight) administered orally. Control groups received the vehicle (e.g., corn oil or PBS).[1]

-

Monitoring: Tumor sizes were measured every 2 days. After a defined period (e.g., 18 days), mice were sacrificed, and tumors were excised and weighed.[1] Animal body weight was monitored as a measure of toxicity.[6]

ADME Profile Prediction

-

Software: The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of PGV-1 was predicted using pkCSM software.[7]

-

Parameters: Predicted parameters included water solubility, Caco-2 permeability, intestinal absorption, and volume of distribution.[7]

Conclusion

The early preclinical data for PGV-1 are robust, positioning it as a highly promising anti-cancer drug candidate. Its superiority over curcumin in terms of potency and in vivo efficacy via oral administration is a significant advantage.[1][4] The multifaceted mechanism of action, involving the induction of prometaphase arrest, ROS-mediated cell death, and NF-κB inhibition, provides multiple avenues for therapeutic intervention.[1][2][3] The lack of observable toxicity in animal models further enhances its clinical potential.[1][6] Future research will likely focus on clinical trials to validate these preclinical findings in human patients and further explore its potential in combination therapies.

References

- 1. This compound (PGV-1) inhibits ROS metabolic enzymes and suppresses tumor cell growth by inducing M phase (prometaphase) arrest and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcumin Analog this compound (PGV-1) Sensitizes Widr Cells to 5-Fluorouracil through Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentagamavunone-1 inhibits aggressive breast cancer cell proliferation through mitotic catastrophe and ROS-mediated activities: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (PGV-1) inhibits ROS metabolic enzymes and suppresses tumor cell growth by inducing M phase (prometaphase) arrest and cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperine Increases this compound Anti-cancer Activity on 4T1 Breast Cancer Through Mitotic Catastrophe Mechanism and Senescence with Sharing Targeting on Mitotic Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and Cytotoxic Evaluation of PGV-1 Derivative, CCA-1.1, as a New Curcumin Analog with Improved-Physicochemical and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-cancer Activity of Curcumin Analogs (PGV-1, CCA-1.1, and FCCB-1) Against Irregular p53 Cancer Cell Lines and In Vivo Study [etd.repository.ugm.ac.id]

- 9. Pgv-0 and Pgv-1 Increased Apoptosis Induction of Doxorubicin on Mcf-7 Breast Cancer Cells - Neliti [neliti.com]

The Effect of Pentagamavunon-1 on ROS Metabolic Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentagamavunon-1 (PGV-1), a synthetic analog of curcumin, has demonstrated potent anti-cancer properties that distinguish it from its parent compound.[1][2] A key mechanism underlying its therapeutic potential is the targeted inhibition of reactive oxygen species (ROS) metabolic enzymes.[1][3] This targeted inhibition leads to an increase in intracellular ROS levels, which in turn induces cell cycle arrest, senescence, and ultimately, apoptosis in cancer cells.[1][4] This technical guide provides an in-depth overview of the effects of PGV-1 on ROS metabolic enzymes, compiling quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.

Quantitative Data Summary

The inhibitory effect of this compound on various ROS metabolic enzymes has been a focal point of recent research. The following tables summarize the available quantitative data, providing a clear comparison of its activity against different enzymes and in various cancer cell lines.

| Enzyme Target | IC50 Value (µM) | Cell Line | Reference |

| Glutathione S-Transferase P1 (GST-P1) | 97.6 ± 3.8 | K562 (in vitro) | [3] |

| NAD(P)H Dehydrogenase [Quinone] 1 (NQO1) | Data not available | - | - |

| Carbonyl Reductase 1 (CBR1) | Data not available | - | - |

| Glyoxalase I (GLO1) | Data not available | - | - |

| Aldo-Keto Reductase Family 1 Member C1 (AKR1C1) | Data not available | - | - |

Table 1: Inhibitory Concentration (IC50) of this compound on ROS Metabolic Enzymes. This table highlights the direct inhibitory effect of PGV-1 on purified GST-P1. While PGV-1 has been shown to bind to other ROS metabolic enzymes, specific IC50 values have not yet been reported in the reviewed literature.

| Cell Line | Cancer Type | IC50 Value of PGV-1 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | ~0.8 | [1][3] |

| 4T1 | Breast Cancer | 4 | [5][6][7][8][9][10] |

| T47D | Breast Cancer | 2 | [8][9] |

| WiDr | Colon Cancer | 18 | [11] |

| U-87 MG | Glioblastoma | 0.28 - 0.95 | [2] |

| MCF-7 | Breast Adenocarcinoma | 0.28 - 0.95 | [2] |

| HeLa | Cervical Cancer | 0.28 - 0.95 | [2] |

| AN3CA | Uterine Cancer | 0.28 - 0.95 | [2] |

| MIA PaCa-2 | Pancreatic Cancer | 0.28 - 0.95 | [2] |

| PANC-1 | Pancreatic Cancer | 0.28 - 0.95 | [2] |

Table 2: Cytotoxic Activity (IC50) of this compound in Various Cancer Cell Lines. This table showcases the potent cytotoxic effects of PGV-1 across a range of cancer cell types. The variation in IC50 values reflects differential sensitivities of the cell lines to PGV-1-induced ROS accumulation and subsequent cellular damage.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the evaluation of PGV-1's effect on ROS metabolic enzymes.

In Vitro Glutathione S-Transferase P1 (GST-P1) Activity Assay

This assay measures the enzymatic activity of GST-P1 by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).

-

Principle: GST-P1 catalyzes the reaction between GSH and CDNB, forming a product that absorbs light at 340 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity.

-

Reagents:

-

Purified recombinant GST-P1 enzyme

-

Reduced glutathione (GSH) solution

-

1-chloro-2,4-dinitrobenzene (CDNB) solution

-

Phosphate buffer (pH 6.5)

-

This compound (dissolved in a suitable solvent like DMSO)

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GSH, and CDNB in a cuvette.

-

Add varying concentrations of PGV-1 or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the purified GST-P1 enzyme.

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each PGV-1 concentration.

-

Determine the IC50 value of PGV-1 by plotting the percentage of enzyme inhibition against the logarithm of the PGV-1 concentration.[3][12]

-

Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA and Flow Cytometry

This method quantifies the intracellular levels of ROS in cells treated with PGV-1.

-

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts it to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Reagents:

-

Cancer cell line of interest (e.g., K562, 4T1)

-

This compound

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

-

Procedure:

-

Culture the cancer cells to the desired confluency.

-

Treat the cells with the desired concentration of PGV-1 or vehicle control for the specified duration (e.g., 2-48 hours).[4]

-

Harvest the cells and wash them with PBS or HBSS.

-

Resuspend the cells in a solution containing DCFH-DA and incubate at 37°C in the dark.

-

After incubation, wash the cells to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer, typically with an excitation wavelength of 488 nm and an emission wavelength of 525-535 nm.

-

Quantify the mean fluorescence intensity of the cell population to determine the relative increase in intracellular ROS levels in PGV-1 treated cells compared to control cells.[5][13]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Discovery of New Carbonyl Reductases Using Functional Metagenomics and Applications in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of glyoxalase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Piperine Increases this compound Anti-cancer Activity on 4T1 Breast Cancer Through Mitotic Catastrophe Mechanism and Senescence with Sharing Targeting on Mitotic Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The Synergistic Cytotoxic Effect of this compound (PGV-1) and Curcumin Correlates with the Cell Cycle Arrest to Induce Mitotic Catastrophe in 4T1 and T47D Breast Cancer Cells | Rahmawati | The Indonesian Biomedical Journal [inabj.org]

- 10. researchgate.net [researchgate.net]

- 11. Curcumin Analog this compound (PGV-1) Sensitizes Widr Cells to 5-Fluorouracil through Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Unraveling the Anticancer Mechanisms of PGV-1: A Technical Guide to Cell Cycle Arrest and Apoptosis Induction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentagamavunon-1 (PGV-1), a synthetic analog of curcumin, has garnered significant attention in oncological research due to its superior stability and potent antiproliferative activities compared to its parent compound.[1] Emerging as a promising chemotherapeutic agent, PGV-1 exerts its cytotoxic effects against a broad spectrum of cancer cells, including those derived from breast, colon, liver, and leukemia.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which PGV-1 induces cell cycle arrest and apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

PGV-1 Induced Cell Cycle Arrest: A Mitotic Blockade

A primary mechanism of PGV-1's anticancer activity is its ability to halt cell cycle progression, specifically in the G2/M phase.[4][5] Further investigation has revealed that this arrest occurs predominantly at the prometaphase stage of mitosis.[2][6] This mitotic blockade is a consequence of PGV-1's multifaceted impact on key regulatory proteins and cellular processes.

The cytotoxic effects of PGV-1 are often characterized by mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[2][7] This is frequently followed by the induction of cellular senescence, a state of irreversible growth arrest.[6][7] A key contributor to these phenomena is the PGV-1-mediated increase in intracellular Reactive Oxygen Species (ROS).[4][8] By inhibiting ROS-metabolizing enzymes, PGV-1 elevates oxidative stress, which in turn can damage mitochondria and trigger senescence.[2][8]

Molecular studies have identified several key targets of PGV-1 within the mitotic machinery. The compound has been shown to interfere with the function of crucial mitotic kinases such as Aurora Kinase A (AURKA), Aurora Kinase B (AURKB), Polo-like Kinase 1 (PLK1), and Cyclin-Dependent Kinase 1 (CDK1).[7][9] This disruption leads to the disarrangement of spindle microtubule organization, preventing proper chromosome segregation and ultimately leading to mitotic arrest.[5] In some cancer cell lines, such as T47D, treatment with PGV-1 has been observed to induce the formation of polyploid cells, a hallmark of mitotic catastrophe.[1] Furthermore, PGV-1 has been shown to elevate the expression of the cell cycle inhibitor p21.[1]

Signaling Pathway for PGV-1-Induced Cell Cycle Arrest

Caption: PGV-1 induces G2/M arrest by inhibiting key mitotic kinases.

PGV-1 Induced Apoptosis: The Intrinsic Pathway

In addition to inducing cell cycle arrest, PGV-1 is a potent inducer of apoptosis, or programmed cell death. The available evidence strongly suggests that PGV-1 triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway.[1] This pathway is initiated by intracellular stress signals, such as the elevated ROS levels caused by PGV-1.[8]

The increase in ROS can lead to mitochondrial damage, a critical event in the intrinsic apoptotic cascade.[8] This damage results in the release of pro-apoptotic factors from the mitochondria into the cytosol. While the direct interaction of PGV-1 with Bcl-2 family proteins—the key regulators of mitochondrial integrity—is still under investigation, the downstream events are well-documented.

A hallmark of PGV-1-induced apoptosis is the activation of executioner caspases, specifically caspase-3 and caspase-7.[1] These proteases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. One such critical substrate is Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP by activated caspase-3 serves as a reliable marker of apoptosis and has been consistently observed in PGV-1-treated cells.[1] Studies have shown that caspase-3/7 activation can be detected as early as 12 hours after PGV-1 treatment, followed by PARP cleavage.[1]

Signaling Pathway for PGV-1-Induced Apoptosis

Caption: PGV-1 triggers apoptosis via the ROS-mediated intrinsic pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of PGV-1 on cancer cell viability, cell cycle distribution, and apoptosis.